molecular formula C21H26ClNO3 B4890454 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol

2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol

Cat. No. B4890454
M. Wt: 375.9 g/mol
InChI Key: VQDIALZMVFFXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been found to have a high affinity for the delta opioid receptor.

Mechanism of Action

2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol exerts its effects by binding to the delta opioid receptor, which is a G protein-coupled receptor located in the central and peripheral nervous systems. Activation of the delta opioid receptor by 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol leads to a decrease in the activity of neurons involved in pain perception and mood regulation. This results in analgesic and antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol are mediated by its interaction with the delta opioid receptor. Activation of this receptor leads to a decrease in the activity of neurons involved in pain perception and mood regulation. 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol has also been shown to have anti-inflammatory effects, which may be mediated by its interaction with the delta opioid receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol in lab experiments include its high selectivity for the delta opioid receptor, which allows for more specific targeting of this receptor. However, one limitation of using 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol is its potential for off-target effects, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol, including the development of more potent and selective delta opioid receptor agonists, the investigation of its potential applications in the treatment of drug addiction and withdrawal, and the exploration of its anti-inflammatory effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol and its potential for off-target effects.

Synthesis Methods

The synthesis of 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol involves several steps, including the protection of the hydroxyl group on the phenol ring, the formation of the piperidine ring, and the introduction of the chlorobenzyl group. The final step involves deprotection of the phenol ring to yield the final product. The synthesis of 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol has been well-documented in the scientific literature and has been optimized for maximum yield and purity.

Scientific Research Applications

2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol has been extensively studied for its potential therapeutic applications, including its use as an analgesic, antidepressant, and anti-inflammatory agent. It has been shown to have high selectivity for the delta opioid receptor, which is involved in pain modulation and mood regulation. 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol has also been found to have potential applications in the treatment of drug addiction and withdrawal.

properties

IUPAC Name

2-[[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]methyl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO3/c1-26-19-7-4-17(20(25)12-19)14-23-10-8-21(15-24,9-11-23)13-16-2-5-18(22)6-3-16/h2-7,12,24-25H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDIALZMVFFXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)(CC3=CC=C(C=C3)Cl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-Chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.